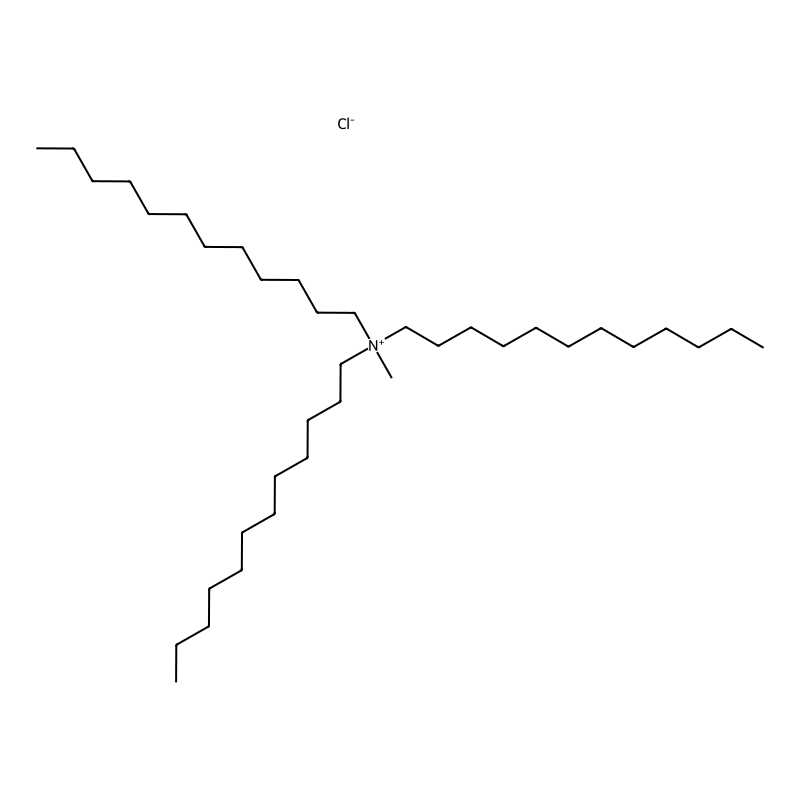

Tridodecylmethylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Agent

- TDMAC exhibits antifungal properties by disrupting the cell membrane of fungi. This makes it a valuable research tool for studying fungal growth and developing antifungal treatments [].

Ion-Selective Electrode Component

- TDMAC plays a crucial role in the development of ion-selective electrodes (ISEs). These electrochemical sensors measure the concentration of specific ions in a solution. TDMAC, incorporated into the electrode's membrane, shows a significant response to heparin, a blood-thinning medication, within clinically relevant concentrations []. This application allows researchers to develop new methods for monitoring heparin levels in patients.

Facilitating Stable Emulsions

- As a cationic surfactant, TDMAC reduces the surface tension of water, enabling the creation of stable emulsions. Emulsions are mixtures of two immiscible liquids, where one is dispersed as droplets within the other. Researchers use TDMAC to prepare stable emulsions for various purposes, such as studying drug delivery mechanisms or investigating interactions between different biomolecules [].

Selective Isolation and Identification of Bacteria

- TDMAC's ability to interact with negatively charged components of bacterial cell membranes makes it a valuable tool in microbiology research. Scientists utilize TDMAC to selectively isolate and identify specific bacterial strains, aiding research on antibiotic resistance, microbial ecology, and other areas [].

Tridodecylmethylammonium chloride is a quaternary ammonium compound with the chemical formula C₃₇H₇₈ClN. It appears as a white, hygroscopic powder that is sparingly soluble in water but can dissolve in organic solvents. This compound is classified as hazardous due to its potential toxicity and irritative properties, particularly affecting skin and eyes . Its structure consists of a long hydrophobic hydrocarbon chain, making it a cationic surfactant with applications in various fields.

Tridodecylmethylammonium chloride can be synthesized through the quaternization of tertiary amines with alkyl halides. A common method involves reacting trimethylamine with dodecyl bromide or chloride under controlled conditions to yield tridodecylmethylammonium chloride. This process typically requires careful monitoring of temperature and reaction time to ensure high yields and purity .

This compound has diverse applications across several industries:

- Surfactants: Used in detergents and cleaning products due to its emulsifying properties.

- Biocides: Employed in disinfectants and preservatives due to its antimicrobial activity.

- Ion Exchange Membranes: Acts as an ionophore in selective membranes for chloride ions, enhancing the performance of sensors and analytical devices .

- Pharmaceuticals: Utilized as a biochemical reagent in various assays and drug formulations .

Interaction studies involving tridodecylmethylammonium chloride often focus on its behavior in mixed systems with other surfactants or ions. These studies reveal insights into its compatibility with different compounds, which is crucial for optimizing formulations in industrial applications. For example, research has shown that combining this compound with other surfactants can enhance stability and efficacy in cleaning products .

Tridodecylmethylammonium chloride shares similarities with other quaternary ammonium compounds but possesses unique properties due to its long hydrocarbon chain. Below is a comparison with some similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetradecyltrimethylammonium Chloride | C₁₄H₃₃ClN | Longer alkyl chain; better solubility in organic solvents. |

| Hexadecyltrimethylammonium Bromide | C₁₆H₃₅BrN | More hydrophobic; used primarily as a biocide. |

| Benzalkonium Chloride | C₁₈H₃₉ClN | Contains aromatic ring; used extensively as a disinfectant. |

Tridodecylmethylammonium chloride's unique combination of hydrophobicity and cationic charge makes it particularly effective for specific applications like ion exchange membranes while also posing distinct environmental challenges compared to its counterparts .

Quaternization Reaction Mechanisms

The synthesis of tridodecylmethylammonium chloride follows the fundamental principles of quaternization reactions, specifically the Menschutkin reaction mechanism [9]. This process involves the nucleophilic substitution reaction between a tertiary amine and an alkyl halide, resulting in the formation of a quaternary ammonium salt [11]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the nitrogen atom of the tertiary amine attacks the carbon atom bonded to the halide, simultaneously breaking the carbon-halide bond and forming a new nitrogen-carbon bond [9].

The quaternization reaction mechanism for tridodecylmethylammonium chloride synthesis involves the reaction of tridodecylamine with methyl chloride or the reaction of dimethyldodecylamine with dodecyl chloride [6]. The reaction follows second-order kinetics, being first-order with respect to both the tertiary amine and the alkyl halide [13]. The rate-determining step involves the formation of a highly polar transition state characterized by significant charge separation [13].

Research findings demonstrate that the quaternization reaction rate is extremely sensitive to solvent polarity, with reaction rates varying by several orders of magnitude depending on the dielectric constant of the reaction medium [13]. Studies have shown that solvents with higher dielectric constants stabilize the polar transition state, thereby accelerating the reaction rate [11]. The reaction typically proceeds most efficiently in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide, though industrial processes often utilize lower-cost alternatives like isopropanol [35].

The activation energy for quaternization reactions typically ranges from 65 to 70 kilojoules per mole for alkyl halides, with benzyl halides showing lower activation energies of approximately 53 kilojoules per mole [10]. Temperature effects follow Arrhenius behavior, with reaction rates doubling approximately every 10 degrees Celsius increase in temperature within the optimal range [13]. The reaction mechanism exhibits strong dependence on the nature of the leaving group, with iodides being superior alkylating agents compared to bromides, which in turn are more reactive than chlorides [9].

Table 1: Synthesis Parameters for Tridodecylmethylammonium Chloride Production

| Parameter | Optimal Range | Critical Factor |

|---|---|---|

| Temperature (°C) | 50-70 | Controls reaction rate and selectivity |

| Reaction Time (hours) | 2-8 | Affects completion and side reactions |

| Pressure (atm) | 1.0-1.5 | Influences quaternization efficiency |

| Molar Ratio (Amine:Halide) | 1:1.1-1.2 | Determines conversion completeness |

| Solvent Polarity (Dielectric Constant) | 4.8-40 | Affects transition state stabilization |

| Yield (%) | 85-95 | Measures synthesis efficiency |

| Purity (%) | 98-99 | Indicates product quality |

Batch Process Optimization Strategies

Industrial production of tridodecylmethylammonium chloride employs batch processing methodologies that require careful optimization to achieve maximum yield and product quality [15]. Batch process optimization involves the systematic analysis and improvement of multiple process parameters including temperature control, mixing efficiency, residence time, and raw material feeding strategies [17].

The optimization process begins with the establishment of a robust process control framework that monitors critical process variables in real-time [19]. Temperature control represents the most critical optimization parameter, as variations can significantly impact both reaction yield and product purity [17]. Industrial batch reactors typically employ programmable temperature profiles that include controlled heating ramps, isothermal reaction periods, and controlled cooling phases [20].

Mixing optimization plays a crucial role in ensuring uniform heat and mass transfer throughout the reaction mixture [17]. Studies have demonstrated that optimal agitation rates for quaternization reactions range from 150 to 250 revolutions per minute, with higher speeds potentially leading to excessive foaming and lower speeds resulting in poor heat transfer [20]. The impeller design and positioning within the reactor significantly influence mixing efficiency, with axial flow impellers generally providing superior performance for viscous quaternary ammonium salt solutions [17].

Feed strategy optimization involves the careful control of raw material addition rates to prevent thermal runaway and ensure complete conversion [15]. Research indicates that slow addition of the alkyl halide to the tertiary amine solution, rather than simultaneous charging, results in improved yields and reduced side product formation [35]. The optimal feed rate typically ranges from 0.5 to 2.0 kilograms per minute per cubic meter of reactor volume [20].

Process analytical technology implementation enables real-time monitoring of reaction progress through techniques such as infrared spectroscopy, conductivity measurements, and online chromatography [19]. These monitoring systems provide immediate feedback for process adjustments and ensure consistent product quality across multiple batches [27].

Table 3: Batch Process Optimization Parameters

| Process Stage | Optimization Target | Key Control Parameter | Typical Value |

|---|---|---|---|

| Raw Material Charging | Minimize charging time | Feed rate | 0.5-2.0 kg/min |

| Heating Phase | Uniform temperature distribution | Heating rate (°C/min) | 1-3 |

| Reaction Phase | Maximum conversion | Temperature and mixing | 55±2°C, 200 rpm |

| Cooling Phase | Controlled crystallization | Cooling rate (°C/min) | 0.5-1.5 |

| Product Isolation | Complete separation | Filtration efficiency | >99% |

| Washing | Impurity removal | Solvent purity | HPLC grade |

| Drying | Moisture elimination | Temperature and time | 60°C, 4-8 h |

Purification Techniques and Quality Control Protocols

The purification of tridodecylmethylammonium chloride requires sophisticated separation techniques to achieve the high purity levels demanded for commercial applications [22]. The primary purification methods include recrystallization, precipitation, solvent extraction, and chromatographic techniques, each offering distinct advantages depending on the specific impurity profile and purity requirements [24].

Recrystallization represents the most widely employed purification technique for quaternary ammonium salts, achieving purities of 95 to 99 percent [28]. The process involves dissolving the crude product in a hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound while leaving impurities in solution [40]. Solvent selection for recrystallization requires careful consideration of solubility differences between the target compound and impurities, with polar protic solvents such as methanol or ethanol typically providing optimal results for quaternary ammonium chlorides [28].

The recrystallization process parameters significantly influence purification efficiency and yield recovery [41]. Optimal cooling rates range from 0.5 to 1.5 degrees Celsius per minute, with slower cooling promoting larger crystal formation and improved purity [40]. Seeding with pure crystals can control nucleation and prevent supersaturation, leading to more uniform crystal size distribution and improved filtration characteristics [42].

Precipitation techniques offer an alternative purification approach, particularly effective for removing ionic impurities [43]. The addition of non-polar solvents such as diethyl ether or hexane to concentrated solutions of tridodecylmethylammonium chloride in polar solvents induces precipitation of the pure salt while leaving more soluble impurities in solution [25]. This technique typically achieves purities of 85 to 95 percent and serves as an effective preliminary purification step [22].

Solvent extraction methods exploit differential solubility properties to separate the target compound from impurities [25]. The technique involves partitioning the crude product between immiscible solvent phases, with the quaternary ammonium salt preferentially dissolving in the polar phase while neutral impurities remain in the organic phase [44]. Multiple extraction cycles can achieve purification efficiencies of 80 to 90 percent [22].

Quality control protocols for tridodecylmethylammonium chloride production incorporate multiple analytical techniques to ensure product specifications are met [27]. High-performance liquid chromatography serves as the primary method for purity determination, providing quantitative analysis of the main component and identification of related impurities [29]. Nuclear magnetic resonance spectroscopy confirms structural integrity and identifies potential isomeric impurities [6].

Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide information on thermal stability and residual solvent content [6]. The melting point determination, typically ranging from 110 to 112 degrees Celsius for pure tridodecylmethylammonium chloride, serves as a rapid purity assessment tool [30] [31].

Table 2: Purification Methods Comparison for Quaternary Ammonium Salts

| Method | Efficiency (%) | Time Required (hours) | Cost Factor | Application |

|---|---|---|---|---|

| Recrystallization | 95-99 | 4-12 | Medium | Final purification |

| Precipitation | 85-95 | 2-6 | Low | Initial crude purification |

| Solvent Extraction | 80-90 | 1-3 | Low | Impurity removal |

| Column Chromatography | 90-98 | 2-8 | High | High purity requirements |

| Washing with Cold Solvent | 85-92 | 1-2 | Low | Surface contaminant removal |

Solubility Behavior in Organic/Aqueous Systems

Tridodecylmethylammonium chloride exhibits distinctive solubility characteristics that reflect its amphiphilic nature and long alkyl chain structure. The compound demonstrates limited aqueous solubility, described as sparingly soluble or having poor mixing properties with water [1] . This behavior is typical for quaternary ammonium compounds with extensive hydrophobic domains, where the three dodecyl chains (each containing twelve carbon atoms) significantly outweigh the hydrophilic contribution of the positively charged nitrogen center and chloride counterion.

| Solvent System | Solubility Characteristics | Practical Implications |

|---|---|---|

| Aqueous media | Sparingly soluble/does not mix well [1] | Limited direct water applications |

| Methanol | Clear solution (2.5 in methanol) [3] [4] | Suitable for alcoholic formulations |

| Dimethyl sulfoxide | 100 mg/mL (174.68 millimolar) [5] | High solubility in polar aprotic solvents |

| General organic solvents | Readily soluble | Versatile in non-aqueous systems |

The organic solvent compatibility of tridodecylmethylammonium chloride is notably superior to its aqueous behavior. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter [5]. This high solubility in polar aprotic solvents suggests that the compound can participate effectively in various organic synthesis applications and phase transfer catalysis operations [3] [4] [6] [7].

Methanol solubility presents an intermediate case, where the compound forms clear solutions under specific conditions [3] [4]. This alcoholic solubility is particularly valuable for applications requiring polar protic environments while maintaining organic solvent advantages. The solubility behavior follows predictable patterns based on the principle that like dissolves like, where the extensive alkyl chains favor organic environments over highly polar aqueous systems.

The phase transfer properties emerge directly from these solubility characteristics. Tridodecylmethylammonium chloride functions effectively as a phase transfer catalyst because it can partition between aqueous and organic phases, facilitating reactions between substances that would otherwise remain in separate immiscible layers [3] [4] [6] [7]. This dual solubility behavior enables the compound to transport ionic species across phase boundaries, making it valuable in synthetic chemistry applications.

Thermal Stability and Phase Transition Dynamics

The thermal behavior of tridodecylmethylammonium chloride is characterized by well-defined phase transition parameters and notable thermal stability under normal operating conditions. The compound exhibits a melting point range of 110-112 degrees Celsius [8] [3] [9] [10] [5], which represents the primary solid-liquid phase transition. This relatively moderate melting point is consistent with the molecular structure, where the long alkyl chains provide sufficient van der Waals interactions to maintain solid-state integrity while allowing transition to liquid phase at accessible temperatures.

| Thermal Parameter | Value | Significance |

|---|---|---|

| Melting point | 110-112°C [8] [3] [9] [10] [5] | Primary phase transition temperature |

| Storage stability | Room temperature stable [3] [5] [11] | Practical handling advantages |

| Thermal degradation | Stable under normal conditions [1] [12] | Extended operational temperature range |

Phase transition dynamics in related alkyltrimethylammonium chloride systems provide insight into the behavior expected for tridodecylmethylammonium chloride. Research on dodecyltrimethylammonium chloride under pressure reveals complex phase transitions, including hexagonal to micellar cubic phase transformations under compression up to 2 kilobar [13] [14]. These pressure-induced transitions demonstrate that the compound family can undergo multiple phase reorganizations depending on environmental conditions.

The pressure-dependent behavior shows that hydrated samples undergo hexagonal to micellar cubic phase transitions when the weight concentration is between 0.5 and 0.6 [13] [14]. Conversely, drier samples with higher concentrations (around 0.8) exhibit cubic to hexagonal phase transitions under pressure [13] [14]. These findings suggest that tridodecylmethylammonium chloride would likely demonstrate similar pressure-sensitive phase behavior, with the specific transitions depending on hydration levels and concentration conditions.

Temperature effects on phase transitions follow predictable patterns observed in quaternary ammonium compounds. The degree of micelle ionization increases with temperature in alkyltrimethylammonium chlorides [15] [16], indicating that thermal energy promotes ion dissociation within micellar structures. The critical micelle concentration typically exhibits a characteristic U-shaped temperature dependence with a minimum around 306 Kelvin [17] [15] [16], suggesting that tridodecylmethylammonium chloride would show similar thermodynamic behavior.

Thermal stability assessment indicates that tridodecylmethylammonium chloride remains stable under normal storage and handling conditions [1] [12]. The compound can be stored at room temperature without significant degradation [3] [5] [11], making it practical for industrial and research applications. This thermal stability extends the operational temperature range for applications involving moderate heating, provided temperatures remain well below the melting point range.

Surface Activity and Colloidal Properties

Tridodecylmethylammonium chloride functions as a powerful cationic surfactant with exceptional surface-active properties stemming from its unique molecular architecture [6] [18]. The compound combines three long dodecyl chains with a positively charged quaternary ammonium center, creating an amphiphilic structure that dramatically alters interfacial properties in solution systems.

| Surface Property | Characteristic | Application Impact |

|---|---|---|

| Surface tension reduction | Significant decrease [6] [18] | Enhanced wetting and spreading |

| Emulsification | Effective stabilization [6] | Valuable in formulations |

| Interfacial activity | Strong adsorption at interfaces [19] [20] [21] | Critical for phase boundary applications |

| Micellization | Forms organized structures above CMC [17] [15] [16] [22] | Self-assembly behavior |

Critical micelle concentration behavior represents a fundamental colloidal property that governs the compound's effectiveness in various applications. While specific CMC values for tridodecylmethylammonium chloride are not directly reported, related alkyltrimethylammonium chlorides provide instructive comparisons. Dodecyltrimethylammonium chloride exhibits CMC values ranging from 0.0083 to 0.021 molar [15] [16] [22], while tetradecyltrimethylammonium chloride shows even lower values due to increased chain length [15] [22]. Given that tridodecylmethylammonium chloride possesses three dodecyl chains rather than one, its CMC would be expected to be significantly lower than these single-chain analogs.

Interfacial tension modifications demonstrate the compound's ability to dramatically alter surface properties. Studies on related dodecyltrimethylammonium chloride systems show that interfacial tension changes abruptly at the critical micelle concentration [19] [20]. The derivative of interfacial tension with respect to pressure exhibits sharp transitions, indicating that micelle formation can be treated thermodynamically as the appearance of a new macroscopic phase [19] [20].

Emulsification properties make tridodecylmethylammonium chloride valuable for stabilizing emulsions in various industrial applications [6]. The compound's ability to reduce surface tension and position itself at oil-water interfaces enables effective emulsion stabilization. This property is particularly important in pharmaceutical formulations, cosmetic products, and industrial coatings where stable emulsions are required.

Phase transfer catalysis represents a specialized surface activity application where tridodecylmethylammonium chloride facilitates reactions between immiscible phases [3] [4] [6] [7]. The compound's ability to partition between aqueous and organic phases while maintaining ionic transport capabilities makes it invaluable for organic synthesis applications requiring cross-phase reactivity.

Colloidal stability in solution systems depends on the balance between electrostatic repulsion and van der Waals attraction forces. The cationic nature of tridodecylmethylammonium chloride provides electrostatic stabilization for negatively charged particles, while the long alkyl chains can provide steric stabilization through their physical presence at particle interfaces.